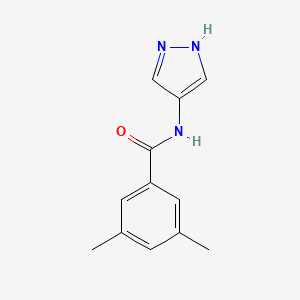
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting cell proliferation. The compound may also exhibit its catalytic activity by interacting with the reactants and lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not exhibit significant side effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations of using the compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for the study of 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide. One direction is to further investigate its potential as a novel anticancer agent and to optimize its structure for improved efficacy. Another direction is to explore its potential applications in materials science and catalysis, and to develop new synthetic routes for the compound. Additionally, studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide involves the reaction of 1H-pyrazole-4-carboxylic acid with cyclopentadiene in the presence of a catalyst, followed by the addition of acetic anhydride to form the final product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, the compound has been studied for its potential use as a catalyst in various chemical reactions.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(5-8-3-1-2-4-8)13-9-6-11-12-7-9/h1,3,6-8H,2,4-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPMYGJGPHEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)


